N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine
Overview
Description
- N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine is a chemical compound used as an intermediate in the synthesis of Fenoldopam , a selective dopamine receptor agonist.
- It is closely related to mescaline and dopamine, with structural modifications involving methoxy and chloro groups.
Synthesis Analysis
- The synthesis of this compound involves several steps, starting from vanillin or veratraldehyde.
- One of the earliest syntheses was reported by Pictet and Finkelstein, followed by a shorter sequence by Buck and Perkin.
Molecular Structure Analysis
- The compound has a molecular formula of C19H24ClNO4 .
- It contains a phenethylamine backbone with hydroxy and methoxy substituents.
Chemical Reactions Analysis
- N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine is an intermediate in the synthesis of Fenoldopam.
- It may undergo alkylation reactions to form other organic compounds.
Physical And Chemical Properties Analysis
- The compound is a liquid with a refractive index of 1.538 (lit.) and a boiling point of 138-140 °C/20 mmHg (lit.).
- Its density is 1.031 g/mL at 20 °C (lit.).
Scientific Research Applications
Synthesis and Antidepressant Activity
A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds structurally similar to N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine, highlighted their potential antidepressant activity. These compounds were evaluated for their ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT), indicating their significance in developing antidepressant drugs (Yardley et al., 1990).
Metabolic Studies
Research into the metabolism of psychoactive substances provides insights into their pharmacokinetics and potential toxicological profiles. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, leading to the identification of several metabolites, offering a framework for understanding the metabolic fate of structurally related compounds (Kanamori et al., 2002).
Structural Analysis
The synthesis and crystal structure determination of closely related compounds provide foundational knowledge for understanding the physical and chemical properties of N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine. This information is crucial for drug design and the development of pharmaceuticals (Yan & Cheng, 2004).
Drug Development
The study of disease-modifying antirheumatic drugs (DMARDs) includes the synthesis and activity analysis of metabolites of compounds structurally related to N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine. This research is indicative of the compound's potential applications in developing new therapeutic agents for conditions such as rheumatoid arthritis (Baba et al., 1998).
Toxicology and Safety Evaluation
Characterizing the cytochrome P450 enzymes involved in the metabolism of psychoactive substances is essential for assessing their safety, understanding potential drug-drug interactions, and evaluating their toxicological profiles. This is particularly relevant for new psychoactive substances and their analogs (Nielsen et al., 2017).
Safety And Hazards
- It is essential to handle this compound with care due to its potential hazards.
- Safety precautions include using appropriate protective equipment and following handling guidelines.
Future Directions
- Further research on the pharmacological properties and potential therapeutic applications of this compound is warranted.
- Investigating its interactions with dopamine receptors and exploring its effects on blood pressure regulation could be valuable.
Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources for the most up-to-date details. 🌟
properties
IUPAC Name |
2-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-23-15-7-4-13(5-8-15)16(22)12-21-11-10-14-6-9-17(24-2)19(25-3)18(14)20/h4-9,16,21-22H,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXADLRQKVLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNCCC2=C(C(=C(C=C2)OC)OC)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992211 | |
Record name | 2-{[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine | |
CAS RN |
71636-38-9 | |
Record name | α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71636-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(((2-(2-Chloro-3,4-dimethoxyphenyl)ethyl)amino)methyl)-4-methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[[[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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